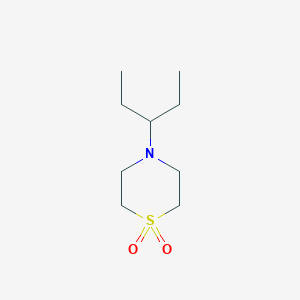

4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide” is a chemical compound . Thiazinanes, which this compound is a derivative of, are one of the most important heterocyclic compounds. Their derivatives have been shown to be highly potent drugs in disease treatment .

Molecular Structure Analysis

The molecular structure of “4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide” can be found in databases like PubChem . Thiazinane is a fully saturated thiazine six-membered ring containing two hetero-atoms nitrogen and sulfur in three isomeric structures .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide” can be found in databases like PubChem .Scientific Research Applications

Chemical Synthesis and Structure Analysis

The compound 4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide and its derivatives are primarily explored in the context of chemical synthesis and structural analysis. For example, research by Yamamura et al. (1984) delved into the synthesis and structure of epimers of 3,5-Diaryl-4-hydroxy-1,4-thiazinane 1,1-dioxides, revealing insights into their formation and properties through X-ray analysis and NMR spectroscopy (Yamamura et al., 1984).

Chemoselective Thioacetalization

The compound also finds application in chemoselective thioacetalization. For instance, Ouyang et al. (2006) investigated the use of related derivatives in acid-promoted thioacetalization, demonstrating its effectiveness under solvent-free conditions and highlighting its potential in selective chemical synthesis (Ouyang et al., 2006).

Physical Properties of Binary Liquid Mixtures

Krishna et al. (2009) focused on the densities and speeds of sound for binary liquid mixtures involving thiolane-1,1-dioxide and various ketones, providing essential data for understanding the physical behavior of these mixtures (Krishna et al., 2009).

Azeotropic Distillation in Industrial Applications

Chang and Shih (1989) explored the use of azeotropic distillation for the purification of tetrahydrofuran, which is a typical industrial application involving phase equilibria and potentially relevant to the compound's purification processes (Chang & Shih, 1989).

Thia-Michael Addition Reactions

Lin et al. (2008) studied the use of derivatives of the compound in thia-Michael addition reactions. This research highlights its utility in facilitating conjugate addition reactions under specific conditions (Lin et al., 2008).

Applications in Drug Development

Hassan et al. (2020) discussed the broader context of thiazinanes and their derivatives in drug development, highlighting their potential in treating various diseases, including their anti-HIV and analgesic activities. This suggests potential therapeutic applications for 4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide derivatives (Hassan et al., 2020).

Solid-State Photochemistry

Resendiz et al. (2008) examined the solid-state photochemistry of a related alpha-thiophenyl-S,S-dioxo-substituted ketone, providing insights into the photoreactions of similar compounds under specific conditions (Resendiz et al., 2008).

Flame Retardant Applications

Al-Masoudi (2018) investigated the use of organic sulfur compounds, including related derivatives, as flame retardants for polyester and epoxy resins, indicating a potential application in material sciences (Al-Masoudi, 2018).

properties

IUPAC Name |

4-pentan-3-yl-1,4-thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c1-3-9(4-2)10-5-7-13(11,12)8-6-10/h9H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZICLJLTDSWGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1CCS(=O)(=O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethylphenyl)-6-(2-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367180.png)

![Spiro[2.3]hexane-5-sulfonyl chloride](/img/structure/B2367183.png)

![3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2367184.png)

![2-(2-methylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B2367185.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea](/img/structure/B2367187.png)

![7-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2367196.png)

![1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2367201.png)